molecular formula C23H22Cl2N2O3 B11310657 6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11310657
M. Wt: 445.3 g/mol
InChI Key: YJNLJCSFWDGILQ-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a chromene core, substituted with chloro and piperidinyl groups, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenylacetic acid, piperidine, and 4-hydroxycoumarin.

    Formation of Intermediate: The first step involves the reaction of 4-chlorophenylacetic acid with piperidine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with 4-hydroxycoumarin under acidic conditions to form the chromene core.

    Chlorination: The chromene core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the amidation of the chlorinated chromene with a suitable amine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
  • 6-chloro-N-[2-(4-fluorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
  • 6-chloro-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Uniqueness

The uniqueness of 6-chloro-N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and piperidinyl groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H22Cl2N2O3

Molecular Weight

445.3 g/mol

IUPAC Name

6-chloro-N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H22Cl2N2O3/c24-16-6-4-15(5-7-16)19(27-10-2-1-3-11-27)14-26-23(29)22-13-20(28)18-12-17(25)8-9-21(18)30-22/h4-9,12-13,19H,1-3,10-11,14H2,(H,26,29)

InChI Key

YJNLJCSFWDGILQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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